Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl-
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Overview
Description
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- is a compound belonging to the thienopyrimidine class. Thienopyrimidines are bioisosteres and structural analogs of natural purines, and they exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- typically involves a multi-step process. One common method includes the cyclization of amino esters with formamide under reflux conditions . The preparation of similar compounds has been achieved through a three-step procedure involving the reaction of amino esters with formamide, followed by further modifications .
Chemical Reactions Analysis
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the thienopyrimidine ring, often using halogenating agents or nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown significant antimicrobial and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydrofolate reductase and phosphodiesterase, which are crucial for cell proliferation and survival . Additionally, it acts as a vascular endothelial growth factor kinase inhibitor, disrupting angiogenesis in tumors .
Comparison with Similar Compounds
Thieno(2,3-d)pyrimidin-4(3H)-one, 3-amino-2-((4-chlorophenyl)amino)-5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
Thieno(2,3-d)pyrimidine-6-carboxamide derivatives: These compounds also exhibit antimicrobial and anticancer properties.
1H-pyrrolo(2,3-b)pyridine derivatives: These compounds are potent fibroblast growth factor receptor inhibitors and have shown promise in cancer therapy.
Properties
CAS No. |
175600-09-6 |
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Molecular Formula |
C14H13ClN4OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-amino-2-(4-chloroanilino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13ClN4OS/c1-7-8(2)21-12-11(7)13(20)19(16)14(18-12)17-10-5-3-9(15)4-6-10/h3-6H,16H2,1-2H3,(H,17,18) |
InChI Key |
YTIMWFGNOZDIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)NC3=CC=C(C=C3)Cl)N)C |
Origin of Product |
United States |
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